Product packaging for D-Prolinol(Cat. No.:CAS No. 68832-13-3)

D-Prolinol

Cat. No.: B1301034
CAS No.: 68832-13-3
M. Wt: 101.15 g/mol
InChI Key: HVVNJUAVDAZWCB-RXMQYKEDSA-N
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Description

Historical Context of Proline-Derived Chiral Catalysis

The history of using proline and its derivatives in chiral catalysis dates back to the early 1970s. Pioneering work by research groups, including those of Zoltan Hajos and David Parrish at Hoffmann-La Roche and Rudolf Wiechert at Schering AG, demonstrated the utility of L-proline as a catalyst in intramolecular asymmetric aldol (B89426) reactions wikipedia.orgtcichemicals.comnih.gov. These reactions were explored for synthesizing optically pure intermediates, particularly for steroids wikipedia.orgillinois.edu. While initially not widely adopted, these early discoveries laid the groundwork for the later resurgence of organocatalysis nih.gov.

For several decades, asymmetric synthesis primarily relied on metal-mediated catalysis illinois.edu. However, challenges associated with metal catalysts, such as toxicity, cost, and difficulty in removal from products, spurred interest in alternative approaches illinois.edu. The late 1990s and early 2000s witnessed a significant revival of organocatalysis, with small organic molecules demonstrating remarkable efficiency and stereoselectivity illinois.eduwikipedia.org. L-Proline, due to its simple structure, availability, and ability to catalyze reactions with high stereoselectivity, became a focal point of this renewed interest illinois.edulibretexts.org. It has been described as the "simplest enzyme" for its catalytic capabilities illinois.edulibretexts.org.

Significance of Chirality in Organic Synthesis and D-Prolinol's Role

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in organic chemistry with profound implications, particularly in biological systems and pharmaceuticals hilarispublisher.combiyokimya.vetstudysmarter.co.uk. Molecules possessing a chiral center, typically a carbon atom bonded to four different substituents, exist as enantiomers hilarispublisher.com. These enantiomers can exhibit significantly different biological activities, with one form being therapeutically beneficial while the other may be inactive or even harmful hilarispublisher.combiyokimya.vetstudysmarter.co.uk. This highlights the critical need for controlling chirality in the synthesis of pharmaceuticals and other biologically active compounds hilarispublisher.comnih.gov.

Asymmetric synthesis, also known as chiral synthesis or stereoselective chemical processes, is the strategy employed to selectively produce one enantiomer or diastereomer of a chiral compound hilarispublisher.comnih.gov. Chiral catalysts are indispensable tools in this endeavor, guiding reactions to favor the formation of specific stereoisomers hilarispublisher.com.

This compound, as a chiral amino alcohol derived from D-proline, plays a crucial role in asymmetric synthesis by acting as a chiral building block, ligand, or organocatalyst wikipedia.orgthieme-connect.com. Its inherent chirality allows it to induce asymmetry in reactions, leading to the formation of enantiomerically enriched products scripps.edu. While L-proline is a naturally occurring amino acid, D-proline is an unnatural amino acid, and this compound is derived from it thieme-connect.com. The stereochemistry of the proline-derived catalyst, whether L or D, dictates the stereochemistry of the product scripps.edu.

Overview of this compound's Applications in Stereoselective Transformations

This compound and its derivatives have found widespread application in a variety of stereoselective transformations, particularly within the realm of organocatalysis wikipedia.orgrsc.org. Organocatalysis, which utilizes small organic molecules as catalysts, offers advantages such as the absence of metal contaminants and often milder reaction conditions compared to metal catalysis wikipedia.orgmdpi.com.

Prolinol-based catalysts can operate through different activation modes, including covalent and noncovalent interactions rsc.org. The presence of both a secondary amine and a hydroxyl group in prolinol contributes to its versatility as a catalyst or ligand rsc.org. The secondary amine can participate in the formation of enamine or iminium intermediates, key species in many organocatalytic reactions wikipedia.orgwikipedia.org. The hydroxyl group can engage in hydrogen bonding, influencing the transition state and enhancing stereoselectivity rsc.orgcsic.es.

Specific applications of this compound and its derivatives in asymmetric synthesis include:

Aldol Reactions: Proline and its derivatives are well-established catalysts for asymmetric aldol reactions, forming carbon-carbon bonds with high stereocontrol. wikipedia.orgillinois.edulibretexts.orgnih.govwikipedia.orgclockss.org

Mannich Reactions: this compound can catalyze asymmetric Mannich reactions, providing access to chiral β-aminocarbonyl compounds. illinois.edulibretexts.orgthieme-connect.comresearchgate.netacs.org

Michael Additions: Prolinol derivatives have been successfully employed in asymmetric Michael addition reactions, forming new carbon-carbon bonds with control over stereochemistry. wikipedia.orgrsc.orgresearchgate.netmdpi.comresearchgate.net

Epoxidation: Diarylprolinol derivatives have shown efficacy as catalysts for the asymmetric epoxidation of α,β-enones. mdpi.comcsic.es

Cycloadditions: Prolinol compounds have been utilized in asymmetric cycloaddition reactions, such as Diels-Alder reactions. tcichemicals.comrsc.org

α-Functionalization of Carbonyl Compounds: Prolinol-based catalysts are effective in the α-functionalization of aldehydes and ketones, including amination, halogenation, and sulfenylation. illinois.eduresearchgate.netnih.gov

Research findings highlight the impact of structural modifications to the prolinol scaffold on catalytic activity and stereoselectivity. For instance, diarylprolinol derivatives have emerged as powerful catalysts, often exhibiting remarkable generality in various transformations csic.esresearchgate.net. Studies involving helical polymers bearing this compound ester pendants have demonstrated enhanced stereoselectivity in Michael addition reactions compared to this compound itself, suggesting the influence of the polymer backbone's helicity mdpi.comresearchgate.net.

Data from research studies often includes yields and enantiomeric excess (ee) values, which are crucial metrics for evaluating the efficiency and stereocontrol of a catalytic system. For example, in a D-proline-catalyzed asymmetric approach to D-psicose, a 60% yield with 98% ee was reported clockss.org. In asymmetric Michael addition reactions catalyzed by helical polycarbenes with this compound ester pendants, yields up to 99% and enantiomeric excess up to 76% were achieved, with diastereoselectivity up to 94/6 dr mdpi.comresearchgate.net.

Below is an example of how data from research findings could be presented in a table format, illustrating the performance of this compound or its derivatives in specific reactions.

Reaction TypeCatalyst ExampleSubstratesYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)Reference
Aldol ReactionD-ProlineAcetone (B3395972) + 4-nitrobenzaldehyde6876N/A nih.gov
Aldol ReactionD-ProlineAchiral triketoneN/A93N/A wikipedia.org
Aldol ReactionD-ProlineDihydroxyacetone equivalent + aldehyde60984:1 clockss.org
Michael AdditionHelical polycarbene with this compound pendantstrans-nitrostyrene + cyclohexanone (B45756)Up to 99Up to 76Up to 94:6 mdpi.comresearchgate.net
Mannich ReactionD-Proline2-arylindole + ketone/aldehydeSatisfactoryExcellentExcellent acs.org

The continued exploration of this compound and its modified structures remains an active area of research, pushing the boundaries of stereoselective catalysis and enabling the synthesis of complex chiral molecules with high precision.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO B1301034 D-Prolinol CAS No. 68832-13-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R)-pyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c7-4-5-2-1-3-6-5/h5-7H,1-4H2/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVNJUAVDAZWCB-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301020303
Record name L-(Pyrrolidin-1-yl)methanol
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Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

68832-13-3, 23356-96-9
Record name (-)-2-Pyrrolidinemethanol
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Record name Prolinol, (R)-
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Record name L-(Pyrrolidin-1-yl)methanol
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Record name L-(pyrrolidin-1-yl)methanol
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Record name [(2R)-pyrrolidin-2-yl]methanol
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Record name PROLINOL, (R)-
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Synthetic Methodologies for D Prolinol and Its Chiral Precursors

Stereoselective Preparation of D-Prolinol

The most common method for preparing this compound involves the reduction of D-Proline, an enantiomerically pure cyclic amino acid wikipedia.org. D-Proline is readily available and serves as a direct chiral precursor nih.govfishersci.campg.de. Reduction of the carboxylic acid function of D-Proline yields the primary alcohol of this compound wikipedia.org.

Chemical reduction methods often employ reducing agents such as lithium aluminum hydride (LiAlH4) or lithium borohydride (B1222165) (LiBH4) mdpi.com. These methods are effective in converting the carboxylic acid to the alcohol while preserving the stereochemistry at the alpha-carbon.

Asymmetric Transformation Routes for D-Proline Synthesis

While D-Proline is commercially available, asymmetric synthesis routes are also explored for its preparation or the preparation of its derivatives thieme-connect.comut.ac.ir. Asymmetric transformation, including crystallization-induced asymmetric transformation (CIAT), can be used to obtain enantiomerically enriched amino acids like D-Proline ut.ac.ir. These methods often involve in situ racemization and selective crystallization of the desired enantiomer ut.ac.ir.

Another approach involves stereoselective reactions to construct the pyrrolidine (B122466) ring with the correct configuration. Methodologies utilizing stereoselective aza-Michael addition and ring-closing metathesis have been developed for the preparation of (2R)-proline from common starting materials thieme-connect.com.

Biocatalytic Routes to D-Amino Acid Precursors for this compound

Biocatalysis offers an environmentally friendly and often highly stereoselective alternative for the synthesis of chiral compounds, including D-amino acids that can serve as precursors for this compound nih.govacs.org. While L-amino acids are naturally occurring and widely used, there is growing interest in the biocatalytic production of D-amino acids acs.orgdss.go.th.

Enzymes such as D-amino acid transaminases (DAATs) and amino acid racemases play a significant role in the biocatalytic synthesis of D-amino acids acs.orguni-greifswald.de. Engineered microorganisms and isolated enzymes can be employed for the production of D-Proline or related D-amino acid precursors nih.govacs.org. For instance, N-acyl-L-proline acylases have been used for the production of N-acyl-D-proline from racemic N-acylproline through kinetic resolution dss.go.th. Biocatalytic methods can offer advantages in terms of selectivity and milder reaction conditions compared to traditional chemical synthesis nih.govdss.go.th.

Synthesis of Protected this compound Derivatives

Protecting groups are often introduced to the nitrogen atom of this compound to facilitate selective reactions at the hydroxyl group or to modify its electronic properties. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group guidechem.comchemspider.com.

N-Boc-D-Prolinol Synthesis and Utility

N-Boc-D-Prolinol, where the nitrogen atom of the pyrrolidine ring is protected with a Boc group, is a key intermediate in organic synthesis chemimpex.comguidechem.com. It is typically synthesized by protecting this compound with Boc anhydride. This protection strategy allows for various transformations to be carried out on the hydroxyl group while the nitrogen is protected chemimpex.comguidechem.com.

N-Boc-D-Prolinol is utilized as a chiral building block in the synthesis of pharmaceuticals, peptides, and other complex organic molecules chemimpex.comguidechem.com. Its stability and ease of handling make it a versatile reagent chemimpex.com. For example, N-Boc-D-proline methyl ester, a precursor to N-Boc-D-Prolinol, has been used in the synthesis of alkynylpyrrolidine derivatives orgsyn.org.

Functionalization Strategies for this compound

Functionalization of this compound involves modifying its structure, typically at the hydroxyl group or the nitrogen atom, to introduce new chemical functionalities or alter its properties metabolomicsworkbench.orgresearchgate.net. Strategies include esterification, etherification, amidation, and the introduction of various substituents researchgate.netresearchgate.net.

Chemoselective functionalization of the nucleophilic sites (nitrogen and oxygen) of prolinol can be achieved by exploiting the difference in acidity and nucleophilicity of the corresponding conjugate bases researchgate.net. This allows for selective O- or N-functionalization researchgate.net.

Derivatization and Structural Modification Strategies for Catalytic Performance Enhancement

This compound and its derivatives are widely used as chiral catalysts and ligands in asymmetric synthesis guidetopharmacology.orgontosight.ainih.govnih.govfishersci.ca. Derivatization and structural modification strategies are employed to enhance their catalytic activity, selectivity, and scope guidetopharmacology.orgontosight.ainih.govnih.govfishersci.ca.

Modifications often involve introducing various substituents onto the pyrrolidine ring or the nitrogen atom, or modifying the hydroxymethyl group guidetopharmacology.orgontosight.ainih.govnih.govfishersci.ca. These modifications can influence the steric and electronic properties of the catalyst, thereby affecting its interaction with substrates and transition states wikipedia.orgrsc.org.

Examples of derivatization include the synthesis of proline-derived organocatalysts by O-functionalization of prolinol researchgate.net. Proline and its derivatives have been successfully used as asymmetric organocatalysts in various reactions, such as aldol (B89426) reactions, Mannich reactions, and Michael additions wikipedia.orgclockss.orgthieme-connect.comresearchgate.net.

Structural modifications can lead to the development of highly effective chiral catalysts with improved enantioselectivity and catalytic efficiency guidetopharmacology.orgontosight.ainih.govnih.govfishersci.ca. The design of new proline-derived ligands and catalysts is an active area of research aimed at expanding the toolbox of asymmetric synthesis researchgate.netontosight.ai.

D Prolinol As a Chiral Auxiliary in Asymmetric Reactions

Fundamental Principles of Chiral Auxiliary-Mediated Stereocontrol

Chiral auxiliaries are stereogenic groups or units that are temporarily incorporated into an organic compound to control the stereochemical outcome of a synthesis wikipedia.orgquizgecko.com. The inherent chirality of the auxiliary biases the stereoselectivity of subsequent reactions. wikipedia.org After the desired stereocenter(s) have been established, the auxiliary is typically cleaved and recovered, ideally in its original enantiomerically pure form, allowing for its reuse. wikipedia.orgquizgecko.com This strategy is particularly valuable for synthesizing enantiomerically pure compounds, which are crucial in fields like pharmaceuticals and natural product synthesis, where biological activity is often tied to a specific stereoisomer. wikipedia.orgquizgecko.com

Asymmetric synthesis mediated by chiral auxiliaries relies on creating diastereomeric intermediates or transition states during the reaction. quizgecko.com These diastereomers have different energies, leading to unequal rates of formation for the possible stereoisomeric products. quizgecko.com The auxiliary's structure, particularly the steric and electronic properties of substituents near the reactive center, dictates the preferred approach of reagents, thereby controlling the facial selectivity of the reaction. Stereocontrol can be achieved under either kinetic or thermodynamic control, depending on the reversibility of the reaction steps. quizgecko.com

Applications of D-Prolinol as a Chiral Auxiliary

While this compound itself can serve as a chiral building block, derivatives of prolinol, where the prolinol moiety is covalently attached to the substrate, are frequently employed as chiral auxiliaries to direct asymmetric reactions. These auxiliaries leverage the rigid pyrrolidine (B122466) core and the functionalities present to control stereochemical outcomes in various transformations.

Enantioselective Alkylations Utilizing this compound

This compound-derived chiral auxiliaries have been successfully applied in enantioselective alkylation reactions. In this approach, the auxiliary is typically attached to a prochiral substrate, such as a carboxylic acid or amide, to form a chiral enolate precursor. Deprotonation generates a chiral enolate, and the auxiliary directs the approach of an alkyl halide electrophile to one face of the enolate, leading to the formation of a new stereocenter with high enantioselectivity.

Research has shown that prolinol amide enolates can be effective in asymmetric alkylations by selectively forming reactive Z-enolates. fishersci.fi For instance, asymmetric alkylation of (S)-prolinol-derived alpha-silyl amides has been reported to synthesize optically pure alpha-monosilyl or bis(silyl) amides with high diastereoselectivity. metabolomicsworkbench.org This highlights the ability of the prolinol scaffold, when incorporated into an amide auxiliary, to control the stereochemical outcome of enolate alkylations.

Diastereoselective Cycloadditions Mediated by this compound Systems

This compound derivatives have also been employed as chiral auxiliaries in diastereoselective cycloaddition reactions, powerful tools for constructing cyclic systems with defined stereochemistry. Cycloadditions, such as Diels-Alder reactions and 1,3-dipolar cycloadditions, create multiple stereocenters in a single step. A chiral auxiliary attached to one of the reacting partners can effectively control the relative stereochemistry of these new centers.

L-Prolinol has been utilized as a chiral auxiliary in the photochemical synthesis of aryltetraline lignan (B3055560) analogues, where it directed the stereoselective photocyclization of a chiral atropoisomeric bisbenzylidenesuccinate amide ester. researchgate.net This demonstrates the utility of prolinol-derived auxiliaries in controlling stereochemistry in cyclization events. Furthermore, (S)-prolinol has been used as a chiral auxiliary in the synthesis of axially chiral vinylallenes, which subsequently participate in highly enantioselective (hetero)-Diels-Alder reactions with excellent axial-to-point chirality transfer. researchgate.netacs.org The auxiliary in these cases influences the formation of the chiral allene (B1206475) intermediate, and this chirality is then transferred to the cyclic adduct during the cycloaddition. Chiral auxiliaries derived from proline have also been explored for controlling the stereochemistry in [3+2]-cycloadditions of azomethine ylides, aiming to synthesize substituted pyrrolidines with high stereocontrol. ucl.ac.uk

This compound in Auxiliary-Guided Synthetic Transformations

Beyond specific reaction classes like alkylations and cycloadditions, this compound and its protected forms, such as Boc-D-prolinol, serve as versatile chiral auxiliaries in a range of synthetic transformations. fishersci.cafishersci.be By attaching the prolinol moiety to a substrate, chemists can leverage its chiral environment to influence the stereochemical outcome of various reactions, including additions, reductions, and rearrangements.

D Prolinol in Organocatalysis

Mechanistic Frameworks of D-Prolinol Organocatalysis

This compound and its derivatives primarily operate through enamine and iminium ion catalysis pathways. csic.eslibretexts.orgbeilstein-institut.de These mechanisms involve the reversible formation of reactive intermediates between the catalyst and carbonyl substrates, enabling subsequent stereoselective reactions with electrophiles. libretexts.orgbeilstein-institut.de

Enamine Catalysis Pathways and Stereochemical Models (e.g., Houk-List Model)

Enamine catalysis is a key pathway in reactions mediated by proline and its derivatives, including this compound. This mechanism involves the condensation of the secondary amine catalyst with a carbonyl compound (like a ketone or aldehyde) to form a nucleophilic enamine intermediate. libretexts.orgbeilstein-institut.de This enamine then reacts with an electrophile in a stereoselective manner. libretexts.orgbeilstein-institut.dersc.org

The Houk-List model is a significant theoretical framework used to explain the stereochemical outcome in proline-catalyzed aldol (B89426) reactions, which proceed via enamine activation. rsc.orgic.ac.ukpnas.org Although originally developed for proline, the principles extend to prolinol derivatives. The model proposes a six-membered transition state where the carboxylic acid group of proline (or a similar acidic group or hydrogen bond donor in derivatives) plays a crucial role in directing the approach of the electrophile to the Re face of the enamine intermediate, leading to specific stereoisomers. rsc.orgic.ac.uk Computational studies have supported this model, highlighting the importance of hydrogen bonding interactions in the transition state for stereocontrol. rsc.orgic.ac.uk The enamine can exist in syn or anti conformations relative to the acidic group, and the electrophile's approach can occur from either the Re or Si face, leading to different stereochemical possibilities. rsc.orgic.ac.uk

Experimental evidence, such as isotope incorporation studies, has provided support for the enamine mechanism. beilstein-institut.depnas.org While the Houk-List model is widely accepted, alternative mechanisms and the potential involvement of other species like oxazolidinones have also been explored and debated. pnas.orgthieme-connect.comwikipedia.org

Iminium Ion Catalysis Mechanisms

Iminium ion catalysis is another important mode of activation utilized by chiral secondary amine catalysts, including prolinol derivatives. csic.eslibretexts.orgnih.gov In this mechanism, the amine catalyst condenses with an α,β-unsaturated carbonyl compound (like an enal) to form a transient iminium ion. nih.gov The formation of the iminium ion lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy of the α,β-unsaturated system, making the β-carbon more susceptible to nucleophilic attack. beilstein-institut.denih.gov

Nucleophiles then attack the activated iminium ion at the β-carbon, followed by hydrolysis to regenerate the catalyst and yield the functionalized product. beilstein-institut.denih.gov This mechanism is particularly relevant for reactions involving Michael additions and other conjugate additions to α,β-unsaturated aldehydes and ketones. beilstein-institut.de While the classical view involves a discrete iminium ion intermediate, recent studies using kinetic isotope effects have suggested alternative concerted pathways that bypass a long-lived iminium ion, particularly in reactions like the epoxidation of enals catalyzed by diarylprolinol silyl (B83357) ethers. nih.govacs.org

Role of Hydrogen Bonding and Non-Covalent Interactions in Stereocontrol

Hydrogen bonding and other non-covalent interactions play a critical role in the stereocontrol exerted by this compound and its derivatives in organocatalysis. pnas.orgthieme-connect.comnih.govillinois.edunih.govencyclopedia.pubprinceton.edursc.orgmdpi.com These interactions help to orient the reacting species in the transition state, favoring one stereochemical pathway over others. rsc.orgic.ac.ukpnas.orgmdpi.com

In enamine catalysis, the presence of a hydrogen bond donor, often the hydroxyl group in prolinol or an acidic moiety in its derivatives, is crucial. This group can interact with the electrophile or other functional groups in the substrate, positioning them correctly for stereoselective attack on the enamine. rsc.orgic.ac.ukprinceton.edursc.org The Houk-List model explicitly incorporates a hydrogen bond between the carboxylic acid (in proline) and the carbonyl oxygen of the electrophile in the transition state. rsc.orgic.ac.uk

For prolinol derivatives, the free hydroxyl group has been shown to be fundamental for both reactivity and asymmetric induction, likely through intermolecular hydrogen bonding interactions. csic.es Modifications to the catalyst structure, such as the incorporation of additional hydrogen bond donor units or tuning the acidity of existing ones, can significantly influence the stereochemical outcome and efficiency of the reaction. encyclopedia.pubmdpi.comunibo.it Non-covalent interactions, including CH...O hydrogen bonds, can also contribute to stabilizing specific conformations in the transition state, impacting stereoselectivity. nih.gov

Asymmetric Aldol Reactions Catalyzed by this compound and Its Derivatives

Asymmetric aldol reactions are one of the most significant applications of proline and prolinol-based organocatalysis, providing a powerful method for the construction of chiral β-hydroxy carbonyl compounds. libretexts.orgpnas.orgillinois.edunih.govmasterorganicchemistry.com this compound and its derivatives have been successfully employed to catalyze both intermolecular and intramolecular aldol reactions with high levels of enantioselectivity and diastereoselectivity. libretexts.orgpnas.orgwikipedia.orgillinois.edunih.govresearchgate.net

Intermolecular Aldol Reactions

The intermolecular direct asymmetric aldol reaction catalyzed by proline and its derivatives involves the reaction between a carbonyl donor (typically a ketone or aldehyde) and a carbonyl acceptor (an aldehyde). libretexts.orgillinois.edunih.gov This reaction proceeds via the enamine mechanism, where the catalyst forms an enamine with the donor molecule, which then attacks the acceptor aldehyde. libretexts.orgpnas.orgnih.gov

Following the pioneering work with L-proline, this compound and its derivatives have been developed and applied to a wide range of intermolecular aldol transformations. csic.escore.ac.uklibretexts.org These catalysts can effectively promote the reaction between various ketones (such as acetone (B3395972), cyclohexanone (B45756), and cyclopentanone) and aldehydes, including aromatic and aliphatic examples. libretexts.orgillinois.edunih.govacs.org

Challenges in intermolecular aldol reactions include controlling chemo- and regioselectivity, especially when both reacting partners are enolizable, and minimizing side reactions like self-condensation of the aldehyde. illinois.edunih.govmasterorganicchemistry.com this compound derivatives, particularly those with increased steric bulk or modified electronic properties, have been designed to address these issues and improve yields and stereoselectivities. csic.escore.ac.uk The use of specific solvents or additives can also influence the reaction outcome. illinois.edumdpi.comunibo.itacs.org

Data from research studies demonstrates the effectiveness of prolinol derivatives in catalyzing intermolecular aldol reactions with good to excellent yields and enantioselectivities. For instance, diarylprolinol silyl ethers have shown remarkable generality in promoting these transformations. csic.escore.ac.uk

Intramolecular Aldol Reactions

Intramolecular aldol reactions catalyzed by proline and its derivatives are powerful methods for the construction of cyclic systems with defined stereochemistry. pnas.orgnih.govresearchgate.netnih.gov The Hajos-Parrish-Eder-Sauer-Wiechert reaction, an early example of asymmetric organocatalysis, is a proline-catalyzed intramolecular aldol cyclization of triketones. pnas.orgwikipedia.orgnih.gov This reaction effectively creates a chiral cyclic product. pnas.orgwikipedia.orgnih.gov

This compound and its derivatives can also catalyze intramolecular aldol reactions, following a similar enamine-mediated pathway. researchgate.netnih.gov These reactions are particularly well-suited for forming five- and six-membered rings. masterorganicchemistry.com The conformational rigidity of the prolinol scaffold plays a role in controlling the stereochemical outcome of the cyclization. thieme-connect.com

Substrate Scope with Various Carbonyl Compounds

While the provided search results primarily discuss proline and its derivatives in general, they highlight the broad applicability of this class of organocatalysts, including prolinols, to reactions involving various carbonyl compounds. Proline-catalyzed aldol reactions, for instance, have been successfully extended to ketones other than acetone, such as cyclohexanone and cyclopentanone. nih.gov The use of cyclic ketones is particularly noted, where only one enamine geometry is possible, influencing diastereoselectivity. nih.gov Hydroxyacetone has also been employed as a donor in proline-catalyzed direct aldol reactions. nih.gov The scope of aldol catalysis using proline derivatives has been demonstrated with a variety of aldehydes and ketones, showing high yields and excellent stereoselectivity with aldehydes containing electron-withdrawing substituents. nih.gov

Enantioselectivity and Diastereoselectivity Control in Aldol Additions

Control over both enantioselectivity and diastereoselectivity is a hallmark of asymmetric aldol additions catalyzed by proline and its derivatives, including prolinols. The mechanism often involves the formation of a chiral enamine intermediate between the catalyst and the carbonyl donor, which then reacts with the aldehyde or ketone acceptor. nih.govresearchgate.netusask.ca The approach of the aldehyde to the enamine is crucial for determining stereoselectivity. nih.gov

Studies have shown that the choice of catalyst and reaction conditions significantly impacts the stereochemical outcome. For example, in proline-catalyzed aldol reactions of cycloketones with aromatic aldehydes, the choice of an achiral guanidinium (B1211019) salt cocatalyst anion can switch the diastereoselectivity to favor either anti- or syn-aldol adducts with high enantioselectivity. acs.orgnih.gov While proline itself can lead to good enantioselectivity, particularly with electron-poor aldehydes, achieving high diastereoselectivity, especially with substrates like cyclopentanone, can be challenging and may require optimizing conditions such as lowering the reaction temperature. mdpi.com

The use of modified proline catalysts, such as 4-hydroxyproline (B1632879) derivatives with hydrophobic groups, has been shown to improve activity and maintain high diastereo- and enantioselectivity in aldol reactions, even in water. nih.gov The position and nature of substituents on the catalyst can influence interactions with the substrates, impacting stereocontrol. nih.govacs.org

Asymmetric Michael Addition Reactions

This compound derivatives are effective catalysts for asymmetric Michael addition reactions, which involve the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or other activated alkene. organic-chemistry.orgwikipedia.org This reaction is a powerful tool for forming carbon-carbon bonds and constructing chiral centers. nih.govresearchgate.net

Conjugate Additions to Nitroalkenes and Other Acceptors

Michael additions to nitroalkenes are particularly well-studied applications of proline-derived catalysts, including those based on this compound. Nitroalkenes serve as effective Michael acceptors due to the electron-withdrawing nature of the nitro group. organic-chemistry.orgwikipedia.orgnih.gov this compound derivatives have been successfully employed in the Michael addition of ketones and aldehydes to β-nitrostyrenes, providing high yields and excellent stereoselectivities. nih.govresearchgate.net

Beyond nitroalkenes, other activated olefins such as α,β-unsaturated carbonyl compounds, β-substituted α-nitroacrylates, dicyanoalkenes, α-cyano α,β-unsaturated esters, and vinyl sulfones can also act as Michael acceptors in reactions catalyzed by prolinol derivatives. organic-chemistry.orgorgsyn.org

Stereoselectivity and Diastereoselectivity in Michael Additions

Achieving high stereoselectivity (both enantioselectivity and diastereoselectivity) is a key aspect of asymmetric Michael additions catalyzed by this compound derivatives. The mechanism typically involves the formation of an enamine intermediate from the carbonyl donor and the catalyst, which then undergoes conjugate addition to the Michael acceptor. researchgate.netresearchgate.net

Studies on prolinol dithioacetal catalysts in the Michael addition of ketones and aldehydes to β-nitrostyrenes have demonstrated excellent diastereoselectivity (syn:anti ratios) and enantioselectivity. nih.gov For instance, a thiophenol acetal (B89532) catalyst derived from prolinal achieved a 97:3 d.r. and 97% ee in the reaction of cyclohexanone with β-nitrostyrene. nih.gov Modifying the catalyst structure, such as adding a methyl group to the phenyl ring, can further enhance stereocontrol, leading to even higher diastereomeric ratios and enantiomeric excesses. nih.gov

Helical polycarbenes bearing this compound ester pendants have also shown high catalytic ability in asymmetric Michael additions, demonstrating increased enantioselectivity and diastereoselectivity compared to this compound itself. mdpi.comresearchgate.net The stereoselectivity in these polymeric catalysts is linked to their helical structure. mdpi.com

Dipeptidic proline-derived thiourea (B124793) organocatalysts have been developed for asymmetric Michael additions between aldehydes and nitroolefins, providing chiral 4-nitro aldehyde adducts with high yields and excellent syn-diastereoselectivity and enantiomeric excess. bohrium.com The ability to switch the terminal proline in diastereomeric catalysts allows for enantiodivergent synthesis of syn-Michael adducts. bohrium.com

Asymmetric Mannich Reactions

The asymmetric Mannich reaction, a crucial method for synthesizing β-amino carbonyl compounds, can be effectively catalyzed by this compound derivatives. researchgate.netnih.gov This reaction involves the condensation of an enolizable carbonyl compound, an aldehyde or imine, and an amine. researchgate.net

Direct Mannich Reactions Catalyzed by this compound Derivatives

Direct asymmetric Mannich reactions, which involve the in situ formation of the imine, are particularly valuable and can be catalyzed by proline and its derivatives. nih.gov Since the initial reports on proline-catalyzed direct Mannich reactions, there has been significant development in using amino acid derivatives, including those related to prolinols, as catalysts. nih.gov

These catalysts facilitate the reaction between ketones or aldehydes and imines (often generated from aldehydes and amines), providing β-amino carbonyl compounds with high stereoselectivities. researchgate.netnih.gov The mechanism is believed to involve the formation of a chiral enamine from the carbonyl donor and the catalyst, which then reacts with the iminium intermediate formed from the aldehyde/ketone and amine. ru.nlillinois.edu

This compound derivatives, like other proline-based catalysts, can be employed in three-component Mannich reactions involving a ketone, an aldehyde, and a primary amine. researchgate.netru.nl These reactions can yield Mannich products in enantiopure form. ru.nl The use of N-Boc-imines in proline-catalyzed Mannich reactions has significantly expanded the substrate scope and utility of this transformation. 20.210.105 Proline-catalyzed Mannich reactions of aldehydes with N-Boc-imines can furnish β-amino aldehydes with extremely high enantioselectivities and high syn-diastereoselectivities. 20.210.105nih.gov

While some early examples with proline showed moderate yields, the selectivity was often outstanding. ru.nl The scope of the reaction has been explored with various ketones, aldehydes, and amines, and the influence of catalyst structure on the reaction outcome has been studied. researchgate.net

Scope and Stereocontrol in Mannich-Type Transformations

Mannich-type reactions are fundamental for the construction of C-N and C-C bonds, providing access to -amino carbonyl compounds. nih.govresearchgate.net this compound and its derivatives have been successfully employed as organocatalysts in asymmetric Mannich reactions, enabling the stereoselective synthesis of various products. researchgate.netresearchgate.netmdpi.com

In these transformations, the prolinol catalyst typically reacts with a carbonyl compound (such as an aldehyde or ketone) to form a chiral enamine intermediate. This enamine then undergoes nucleophilic addition to an imine or imine equivalent, followed by hydrolysis to yield the Mannich product. The stereochemical outcome is often controlled by the structure of the catalyst and the reaction conditions, including the solvent and additives. researchgate.netmdpi.com

Studies have shown that the conformation of the enamine intermediate plays a crucial role in determining the enantioselectivity. researchgate.net For instance, theoretical investigations on proline-catalyzed Mannich reactions have explored the energy barriers associated with different enamine conformations and their impact on the stereochemical pathway. researchgate.net

The scope of this compound-catalyzed Mannich-type reactions is broad, encompassing reactions with various aldehydes, ketones, and imines. High yields and excellent enantioselectivities have been reported for the synthesis of -amino carbonyl compounds with multiple contiguous stereocenters. nih.govucl.ac.ukucl.ac.uk

Other Organocatalytic Transformations Employing this compound

Beyond Mannich-type reactions, this compound and its derivatives have proven effective in a range of other asymmetric organocatalytic transformations. wikipedia.orgrsc.orgnih.gov These reactions often leverage the ability of prolinol catalysts to activate substrates via enamine or iminium ion intermediates. rsc.org

-Functionalizations

The direct -functionalization of carbonyl compounds is a powerful strategy for the synthesis of chiral molecules. This compound-derived catalysts, particularly -diarylprolinol silyl ethers, have been developed as general organocatalysts for the stereoselective -functionalization of aldehydes. acs.orgnih.gov These reactions proceed via enamine intermediates, allowing for the formation of new C-C, C-N, C-F, C-Br, and C-S bonds at the -carbon. acs.orgnih.govthieme-connect.com

The scope of these -functionalization reactions is extensive, including asymmetric -amination, -sulfenylation, and other transformations. acs.orgrsc.orgnih.govthieme-connect.com High yields and excellent enantioselectivities are typically achieved, demonstrating the efficacy of this compound-based catalysts in controlling stereochemistry at the -position of carbonyl compounds. acs.orgnih.gov

Cycloaddition Reactions

This compound derivatives have also been successfully applied as organocatalysts in various cycloaddition reactions, enabling the enantioselective synthesis of cyclic compounds. rsc.orgacs.orgrsc.orgscielo.bruni-regensburg.de These reactions can involve different types of cycloadditions, including Diels-Alder reactions and 1,3-dipolar cycloadditions. rsc.orgscielo.bruni-regensburg.de

For example, diphenylprolinol silyl ether has been reported as an effective catalyst for asymmetric intramolecular [6 + 2] cycloaddition reactions, leading to the formation of complex polycyclic structures with high enantioselectivity. acs.orgrsc.org Proline derivatives have also been used to catalyze 1,3-dipolar cycloadditions, such as the reaction between iminoesters and maleimides, yielding cycloadducts with high enantiomeric excess. scielo.br The mechanism often involves the formation of activated intermediates, such as enamines or iminium ions, which then participate in the cycloaddition cascade. acs.orguni-regensburg.de

Ring-Opening Reactions

Organocatalytic asymmetric ring-opening reactions of strained cyclic systems, such as epoxides and cyclopropanes, represent a valuable approach for synthesizing functionalized molecules with defined stereochemistry. This compound derivatives have been explored as catalysts for such transformations. rsc.orgacs.orgunl.ptrsc.org

For instance, diphenyl prolinol has been shown to catalyze the desymmetrization of meso-aziridines through ring-opening with thiols, establishing contiguous stereocenters in the product. rsc.org Furthermore, organocatalyst-promoted ring-opening of cyclopropanes has been reported, providing access to various products through different reaction pathways. acs.orgunl.ptrsc.org These reactions can involve the activation of the cyclic substrate or the nucleophile by the prolinol catalyst, leading to stereoselective ring-opening. rsc.org

D Prolinol As a Ligand in Metal Catalyzed Asymmetric Synthesis

Design Principles for Chiral Ligands Based on D-Prolinol Scaffold

The design of chiral ligands based on the this compound scaffold often leverages the inherent stereochemistry of the pyrrolidine (B122466) ring and the modifiable hydroxymethyl group. By introducing different functional groups onto the nitrogen atom or the hydroxyl group, or by modifying the pyrrolidine ring itself, a diverse range of ligands with tailored electronic and steric properties can be created. These modifications influence the coordination behavior of the ligand with metal ions and the chiral environment around the metal center, which is crucial for inducing enantioselectivity in catalytic reactions. Common strategies include the synthesis of aminophosphine (B1255530) ligands, phosphine-oxazoline ligands, and other chelating ligands where the prolinol moiety provides the chiral backbone. organic-chemistry.orgacs.orgnih.govacs.org The rigid cyclic structure of proline/prolinol provides a well-defined spatial arrangement, while appended groups can control the access of the substrate to the metal center, influencing the stereochemical outcome.

Transition Metal Complexes with this compound-Derived Ligands

This compound-derived ligands can form complexes with a variety of transition metals, including palladium, titanium, copper, silver, rhodium, ruthenium, iridium, and zinc. mdpi.comacs.orgnih.govacs.orgrsc.orgnih.govrsc.orgresearchgate.netrsc.orgacs.org The nature of the metal and the specific ligand structure dictate the geometry and electronic properties of the resulting complex, which in turn affects its catalytic activity and enantioselectivity. These complexes act as chiral catalysts by providing a dissymmetric environment where the reaction takes place, favoring the formation of one enantiomer over the other. slideshare.net

Palladium-Catalyzed Asymmetric Reactions

Palladium complexes with this compound-derived ligands are particularly effective in asymmetric allylic alkylation reactions. organic-chemistry.orgacs.orgorganic-chemistry.orgnih.gov The design of aminophosphine ligands derived from prolinol has been explored for this transformation, showing high reactivity and selectivity. acs.orgnih.gov For instance, trialkylsilylated chiral aminophosphine ligands prepared from (S)-prolinol (the enantiomer of this compound, demonstrating the principle) have been successfully applied in palladium-catalyzed asymmetric allylic alkylation of substrates like 1,3-diphenyl-2-propenyl acetate (B1210297) with nucleophiles such as dimethyl malonate, achieving high enantiomeric excess. organic-chemistry.orgacs.orgorganic-chemistry.orgnih.gov Proline-based phosphine-oxazoline ligands have also shown utility in palladium-catalyzed asymmetric allylation and Heck reactions. nih.govacs.org

Titanium-Catalyzed Asymmetric Transformations

Titanium complexes incorporating ligands derived from prolinol have been investigated for various asymmetric transformations. While specific examples focusing solely on this compound in titanium catalysis are less highlighted in the provided snippets compared to palladium, the broader class of prolinol-based ligands, including those derived from the L-enantiomer, have been successfully employed with titanium. rsc.org For example, Ti(IV)-catalyzed reactions utilizing ligands based on the TADDOL scaffold, which shares some structural features with modified prolinol, have shown high enantioselectivity in reactions like the methylation of aldehydes. rsc.org Proline itself has been used as a chiral organocatalyst and as a bidentate ligand for activating metal complexes, including in aldol (B89426) condensations. researchgate.net This suggests the potential for this compound derivatives in titanium-catalyzed asymmetric processes, following similar design principles.

Other Metal-Catalyzed Asymmetric Processes

Beyond palladium and titanium, this compound-derived ligands have been utilized with a range of other transition and main group metals for various asymmetric catalytic reactions. Silver complexes with chiral prolinol-phosphine ligands have been employed in asymmetric aldol reactions of isocyanoacetic acid derivatives with aldehydes, yielding oxazolines with high enantioselectivity. mdpi.com Copper complexes with prolinol-based hydroxyamino phosphines have been used in asymmetric 1,2-alkynylation reactions of aldehydes. acs.org Zinc complexes with bis(prolinol)phenols have facilitated asymmetric additions of various nucleophiles to electrophiles, including aldol reactions. nih.govacs.org Rhodium and iridium complexes, sometimes featuring proline as a chiral auxiliary or prolinol-derived ligands, have been developed for asymmetric catalysis, including C-H activation and hydrogenation. acs.orgrsc.orgnih.govrsc.orgresearchgate.net Cobalt complexes with chiral ligands, including those potentially related to the prolinol scaffold, have been shown to catalyze asymmetric Michael additions. rsc.org

Enantioselective Reactions Mediated by this compound-Metal Complexes

The metal complexes formed with this compound-derived ligands are instrumental in promoting a variety of enantioselective reactions, allowing for the formation of chiral products with high stereochemical control. The specific reaction catalyzed depends heavily on the nature of the metal, the ligand structure, and the reaction conditions.

Asymmetric Allylic Alkylation

Asymmetric allylic alkylation is a prominent reaction where palladium complexes with prolinol-derived ligands have demonstrated significant success. This reaction involves the alkylation of an allylic substrate with a nucleophile in an enantioselective manner, creating a new chiral center. organic-chemistry.orgorganic-chemistry.org Studies have shown that chiral aminophosphine ligands derived from prolinol can effectively catalyze the asymmetric allylic alkylation of substrates like 1,3-diphenyl-2-propenyl acetate with soft nucleophiles such as stabilized carbanions (e.g., derived from dimethyl malonate), leading to products with high enantiomeric excess. organic-chemistry.orgacs.orgorganic-chemistry.orgnih.gov The design of the ligand, including the introduction of silyloxy groups on the pyrrolidine backbone, has been shown to influence the reactivity and selectivity of these palladium-catalyzed transformations. acs.orgnih.gov

Asymmetric Alkynylation and Propargyl Alcohol Synthesis

Asymmetric alkynylation reactions, particularly the addition of terminal alkynes to carbonyl compounds, provide a powerful route to chiral propargyl alcohols. organic-chemistry.orgchemrxiv.org Chiral propargyl alcohols are versatile intermediates in the synthesis of numerous bioactive natural products and pharmaceutical compounds. chemrxiv.org The catalytic asymmetric addition of terminal alkynes to aldehydes is a widely explored method for their synthesis. chemrxiv.org

Various chiral catalytic systems have been developed for this transformation, with proline-derived ligands showing significant scope and efficiency. chemrxiv.org For instance, proline and its derivatives, including L-prolinol and substituted trans-hydroxy-L-proline derivatives, have been investigated as ligands in the titanium-catalyzed enantioselective synthesis of propargyl alcohols in the presence of diethylzinc (B1219324). chemrxiv.org While the search results primarily detail the use of L-prolinol and its derivatives, the D-enantiomer would be expected to induce the opposite stereochemistry in the product.

Research has shown that the choice of proline-based ligand and metal can significantly impact the yield and enantioselectivity of the propargyl alcohol product. For example, in titanium-catalyzed reactions, using diethylzinc as the alkyne source, high product yields (>85%) and moderate to high enantioselectivities (68-82%) were achieved with proline-based ligands. chemrxiv.org Aromatic alkynes generally showed better reaction profiles compared to aliphatic ones under these conditions. chemrxiv.org

Another approach involves cooperative catalysis systems. A prolinol ether–transition metal–Brønsted acid system has been reported for the asymmetric synthesis of propargylic alcohols via a cross-aldol coupling between aldehydes and ynals. rsc.org This method utilizes a ternary catalyst system involving an amine (such as an α,α-dialkylprolinol silyl (B83357) ether), a metal salt (like CuI), and a Brønsted acid (e.g., PhCO₂H). rsc.org This synergistic activation of both the aldehyde and the ynal can lead to high levels of diastereo- and enantioselectivity. rsc.org

Data from studies on prolinol-derived ligands in asymmetric alkynylation are crucial for understanding the factors governing stereocontrol. While specific data tables for this compound in this reaction were not extensively detailed in the immediate search results, studies on its enantiomer, L-prolinol, highlight the potential of this ligand scaffold. For instance, using L-prolinol derivatives in conjunction with metals like titanium or copper has demonstrated the ability to achieve good to excellent enantioselectivities in propargyl alcohol synthesis. chemrxiv.orgrsc.org The specific metal, the structure of the prolinol derivative, and reaction conditions (solvent, temperature, additives) all play a critical role in optimizing the catalytic performance.

Asymmetric Reductions of Prochiral Substrates

Asymmetric reduction of prochiral substrates, such as ketones and imines, is a fundamental transformation for accessing chiral alcohols and amines. researchgate.netwikipedia.org These reactions are vital for the synthesis of numerous chiral molecules. ajchem-b.com this compound and its derivatives have been employed as chiral ligands or catalysts in various asymmetric reduction methodologies, including transfer hydrogenation and reductions using hydridic reagents. researchgate.netwikipedia.orgajchem-b.com

One prominent application involves the use of oxazaborolidine catalysts, which are often derived from chiral amino alcohols like prolinol. wikipedia.org These catalysts, in combination with borane (B79455) or catecholborane as the reducing agent, can achieve enantioselective reduction of ketones. wikipedia.org The chiral environment created by the oxazaborolidine catalyst directs the hydride delivery to one face of the prochiral ketone more favorably.

Transition metal-catalyzed asymmetric hydrogenation and transfer hydrogenation are also significant areas where prolinol-derived ligands find application. wikipedia.orgajchem-b.com Chiral ligands coordinated to transition metals such as ruthenium, rhodium, and iridium are widely used for the asymmetric hydrogenation of various prochiral unsaturated compounds, including ketones and imines. ajchem-b.com Prolinol-phosphine ligands, for example, have been successfully employed in the enantioselective hydrogenation of imines and ketones, leveraging their hydrogen-bonding capabilities to stabilize transition states and facilitate the formation of chiral products. ajchem-b.com

Asymmetric conjugate reduction (ACR) of α,β-unsaturated compounds is another important strategy for synthesizing chiral compounds with stereocenters adjacent to electron-withdrawing groups. researchgate.net Prolinol-derived imidazoles have been explored as catalysts in asymmetric reduction reactions, including ACR. researchgate.net

Detailed research findings in this area often include data on the specific substrate reduced, the metal catalyst and prolinol-derived ligand used, the reducing agent, reaction conditions, yield of the reduced product, and its enantiomeric excess (ee) or diastereomeric ratio (dr). While specific examples focusing solely on this compound from the search results are limited, the general principles and applications of prolinol-based ligands in asymmetric reductions are well-established. Studies using L-prolinol derivatives demonstrate the effectiveness of this scaffold in inducing asymmetry in the reduction of various prochiral carbonyl compounds and imines, yielding chiral alcohols and amines with high enantioselectivities in many cases. wikipedia.orgajchem-b.com

Computational and Mechanistic Studies of D Prolinol Catalysis

Quantum Chemical Calculations for Transition State Analysis

Quantum chemical calculations are fundamental to elucidating the energetics and geometries of molecules along a reaction pathway. For D-Prolinol catalysis, these methods are crucial for analyzing the high-energy transition state (TS) structures that govern the rate and stereochemical outcome of a reaction.

Density Functional Theory (DFT) has emerged as a powerful method for investigating the mechanisms of reactions catalyzed by proline and its derivatives. researchgate.netnih.gov These studies analyze the structural differences between various diastereomeric transition states to uncover the key factors that lead to high enantioselectivity. researchgate.netnih.gov

The widely accepted mechanism for proline-catalyzed aldol (B89426) reactions, which serves as a model for this compound systems, proceeds through an enamine intermediate. researchgate.netnih.gov The stereoselectivity is determined during the carbon-carbon bond-forming step, and its origin is often explained by a transition state model akin to the Zimmermann-Traxler model. researchgate.net DFT calculations allow for the precise location and energy calculation of these transition states. For instance, in the aldol reaction between benzaldehyde and acetone (B3395972) catalyzed by proline derivatives, DFT has been used to compare the activation enthalpies of competing transition states (e.g., re-face vs. si-face attack). nih.gov

Key findings from these computational investigations highlight the critical role of non-covalent interactions, such as hydrogen bonding, in stabilizing the favored transition state. nih.govmdpi.com In the canonical model for proline catalysis, a hydrogen bond between the catalyst's carboxylic acid group and the aldehyde's carbonyl oxygen not only activates the electrophile but also rigidly orients the reactants, leading to facial selectivity. nih.govmdpi.com For this compound derivatives where the carboxylic acid is replaced (e.g., in diaryl prolinol silyl (B83357) ethers), computational studies have revealed that other non-classical hydrogen bonds and steric repulsion are the dominant controlling factors. nih.gov

The conformation of the pyrrolidine (B122466) ring also plays a significant role. The ring can adopt two primary puckered conformations, often termed 'up' and 'down' (or endo and exo). nih.gov DFT calculations have shown that the relative stability of these conformations in the transition state can influence the stereochemical outcome. researchgate.net Substituents on the proline ring can alter the conformational preference, thereby tuning the catalyst's selectivity. researchgate.net

Table 1: Calculated Activation Enthalpies for Proline-Catalyzed Aldol Reaction Transition States
Transition StateDescriptionRelative Activation Enthalpy (kcal/mol)
TS-Pro-aranti-re attack, C4-up conformation12.8
TS-Pro-asanti-si attack, C4-up conformation13.8
TS-Pro-srsyn-re attack, C4-down conformation15.2
TS-Pro-sssyn-si attack, C4-down conformation15.3
Data derived from DFT (B3LYP/6-31G(d,p)) calculations on the aldol reaction of benzaldehyde and acetone catalyzed by L-proline. The lower energy of the anti-re transition state correctly predicts the major enantiomer observed experimentally. The principles are mirrored in D-proline/D-Prolinol catalysis to form the opposite enantiomer.

While specific Reaction Progress Kinetic Analysis (RPKA) studies on this compound are not extensively documented, the methodology has been foundational in mechanistic studies of parent L-proline catalysis and is directly applicable. RPKA involves monitoring the concentrations of reactants, intermediates, and products over the course of a reaction to derive a detailed kinetic profile. This analysis helps to establish the reaction's rate law, identify the rate-determining step, and detect any catalyst deactivation or product inhibition pathways.

In the context of proline-catalyzed reactions, RPKA has been instrumental in confirming that the carbon-carbon bond-forming step is often rate-determining, rather than the initial formation of the enamine intermediate. These kinetic studies, when combined with computational results, provide a comprehensive picture of the reaction mechanism. For example, kinetic rationalizations have been used to understand nonlinear effects in asymmetric catalysis, where the enantiomeric excess of the product is not linearly proportional to the enantiomeric excess of the catalyst. nih.gov Such analyses can help to rule out or support mechanisms involving catalyst aggregation or the participation of multiple catalyst molecules in the transition state. nih.gov

Molecular Dynamics Simulations and Environmental Effects on Catalysis

While quantum chemical calculations are excellent for studying isolated transition states, Molecular Dynamics (MD) simulations provide a way to understand the dynamic behavior of the catalytic system, including the influence of solvent and the conformational flexibility of the catalyst and substrates over time. nih.gov

The reaction environment can profoundly impact the outcome of a catalytic reaction. MD simulations have been used to investigate catalysis in complex, condensed-phase environments, such as in aqueous solutions or within microheterogeneous media like micelles. nih.gov

For example, studies on proline-containing lipopeptides that form micellar aggregates in water have used MD simulations to explore how this structured environment enhances stereoselectivity. nih.gov The simulations revealed that the micellar phase significantly increases the frequency of stereospecific encounters between the enamine (formed from the prolinol moiety) and the electrophile. nih.gov The interface of the micelle provides a unique microenvironment where reactant orientation and local concentrations differ from the bulk solution, favoring the formation of the experimentally observed product isomer. nih.gov These computational models demonstrate that the supramolecular assembly of the catalyst can be as important as its intrinsic molecular structure in determining selectivity. nih.gov

MD simulations and DFT are also employed to analyze the detailed interactions between the catalyst and substrates and to map the conformational landscape of the catalytic complex. nih.gov Asymmetric induction by diaryl prolinol silyl ether catalysts, for example, is understood to arise from specific non-covalent interactions between the catalyst and the electrophile. nih.gov

Computational models have shown that the pyrrolidine ring of proline and its derivatives is conformationally mobile. nih.govnih.gov The two stable envelope conformations ('up' and 'down') can have different catalytic activities. The preference for one conformation over the other depends on factors like substitution on the ring and interactions with the substrate. researchgate.net This conformational preference directly impacts the orientation of the reactants in the transition state assembly.

Table 2: Conformational Preference of the Pyrrolidine Ring in Proline Derivatives
Catalyst DerivativeFavored Conformation in TSEnergy Difference (Up vs. Down) (kcal/mol)Impact on Stereoselectivity
ProlineUp0.6 - 1.0Favors formation of the major enantiomer through a more stable TS.
Dimethylproline (DMC)Down0.8 - 1.1Reverses conformational preference compared to proline due to steric interactions.
Data based on DFT calculations showing how substitution on the pyrrolidine ring alters its preferred conformation in the transition state, which in turn influences catalyst performance.

Simulations can identify key catalyst-substrate complexes and reveal conformational shifts that occur upon substrate binding. nih.gov This dynamic view is crucial, as catalysis may not proceed from a single ground-state conformation but rather through a complex interplay of multiple accessible states. nih.gov

Elucidation of Catalytic Cycles and Transient Intermediate Species

A central goal of mechanistic studies is the complete elucidation of the catalytic cycle, including the identification of all transient intermediates. For this compound and related organocatalysts, the catalytic cycle is generally understood to involve the formation of covalent intermediates with the substrates. longdom.orgwikipedia.org

The cycle typically begins with the nucleophilic attack of the secondary amine of this compound on a carbonyl substrate (e.g., a ketone or aldehyde) to form a carbinolamine intermediate. wikipedia.org This is followed by dehydration to generate a nucleophilic enamine species (in reactions involving a ketone donor) or a transient iminium ion (in reactions activating an α,β-unsaturated aldehyde). longdom.orglongdom.org These transient species are the key to the catalytic activity.

Enamine Catalysis: The enamine, being electron-rich, acts as a potent nucleophile, attacking an electrophile (e.g., an aldehyde). This C-C bond formation is the stereodetermining step, where the chiral backbone of the this compound catalyst directs the approach of the electrophile. longdom.org

Iminium Catalysis: The iminium ion, being electron-deficient, lowers the LUMO of an α,β-unsaturated carbonyl compound, activating it for nucleophilic attack.

After the key bond-forming step, the resulting intermediate is hydrolyzed, releasing the product and regenerating the this compound catalyst, thereby closing the catalytic cycle. wikipedia.org Computational studies have been vital in calculating the relative energies of these intermediates and the barriers for their interconversion, confirming the viability of the proposed catalytic pathways and explaining why certain pathways are favored over others. longdom.org

Applications of D Prolinol in Complex Molecule Synthesis

D-Prolinol in Pharmaceutical Intermediate Synthesis

This compound plays a significant role in the synthesis of pharmaceutical intermediates, serving as a chiral scaffold to introduce desired stereochemistry into drug molecules. chemimpex.com

Role as Chiral Building Blocks for Drug Development

As a chiral building block, this compound is incorporated into synthetic routes to establish specific absolute configurations at chiral centers within drug candidates. chemimpex.comwikipedia.org This is crucial because the different enantiomers of a drug can exhibit vastly different pharmacological activities, efficacy, and safety profiles. wikipedia.org The use of enantiomerically pure building blocks like this compound allows for the synthesis of single-enantiomer drugs, which is a significant trend in modern pharmaceutical development. chemicalbook.com Boc-protected this compound (Boc-D-Prolinol) is also widely used as a key building block in the production of pharmaceutical intermediates. nbinno.comchemimpex.com

Synthesis of Specific Pharmaceutical Precursors (e.g., Cinacalcet (B1662232) hydrochloride intermediate)

This compound or its derivatives are employed in the synthesis of precursors for various pharmaceuticals. While direct mentions of this compound specifically in the synthesis of Cinacalcet hydrochloride intermediate are not explicitly detailed in the search results, related proline derivatives and chiral amines are highlighted as key components in Cinacalcet synthesis routes. For instance, (R)-(+)-1-(1-Naphthyl)ethylamine is described as a critical intermediate in synthesizing cinacalcet hydrochloride. Some synthetic methods for Cinacalcet hydrochloride intermediates involve asymmetric reduction amination using chiral ligands or the reaction of specific precursors with (R)-1-(1-naphthyl)ethylamine. google.commdpi.com Another study mentions the synthesis of a chiral fragment for Pyrotinib maleate, an oncological drug, from N-Boc-d-prolinol. nih.gov This demonstrates the application of this compound derivatives in the synthesis of precursors for various therapeutic agents.

This compound in Peptide-Based Drug Development

This compound and proline derivatives are relevant in the field of peptide-based drug development. D-Proline, the amino acid from which this compound is derived by reduction, is used in the synthesis of peptides and proteins, particularly in designing peptide-based drugs and biologics. leapchem.com It contributes to the stability and folding of peptide structures. leapchem.comnih.gov Peptides containing D-amino acids, including D-proline based structures, have been identified and utilized in medicinal applications, such as self-assembling hydrogels and compounds with antibacterial properties. nih.govnih.gov Proline-based diketopiperazines (DKPs), which can be derived from proline or prolinol, are also explored as scaffolds in drug design due to their rigidity and bioactivity. nih.govmdpi.com

This compound in Total Synthesis of Natural Products

This compound is utilized in the total synthesis of natural products, contributing to the construction of complex molecular architectures found in nature.

Strategic Application and Stereocontrol in Natural Product Syntheses

In natural product synthesis, this compound is strategically applied to achieve high levels of stereocontrol. wikipedia.org Its chiral nature allows for the induction of specific stereocenters during key synthetic transformations. Prolinol derivatives, including this compound, can act as chiral auxiliaries or ligands in asymmetric catalysis, facilitating enantioselective reactions that are crucial for synthesizing the correct stereoisomer of a natural product. chemimpex.comresearchgate.netacs.org The rigidity of the pyrrolidine (B122466) ring in this compound helps in controlling the conformation and approach of reacting species, leading to high enantioselectivity.

Examples of Enantioselective Natural Product Syntheses

Advanced Methodologies and Catalyst Immobilization

Polymer-Supported D-Prolinol Catalysts

The immobilization of chiral organocatalysts, including Prolinol derivatives, onto solid supports, such as polymers, is a significant area of research. This approach offers advantages such as simplified separation of the catalyst from the reaction mixture and the potential for catalyst recycling, addressing limitations associated with homogeneous catalysis. researchgate.net

Design and Synthesis of Immobilized this compound Catalysts

The design and synthesis of polymer-supported this compound catalysts involve covalently attaching the this compound moiety to a polymer matrix. Various polymeric supports have been explored for immobilizing Proline and Prolinol derivatives, including cross-linked polymers like polystyrene beilstein-journals.orgrsc.orgresearchgate.net, mesoporous silica (B1680970) researchgate.net, and helical polycarbenes mdpi.com.

One approach involves the direct reaction of β-amino alcohols, such as Prolinols, with a Merrifield resin rsc.org. Alternatively, Prolinols can be prepared by the reaction of a Proline methyl ester with a chloromethylated resin, followed by reduction rsc.org. The immobilization strategy can significantly influence the catalyst's performance. For instance, a polystyrene-immobilized 4-hydroxyproline (B1632879) catalyst was developed using a Cu(I)-catalyzed cycloaddition, resulting in a triazole linker between the polymer and the active unit. This linker design was reported to improve efficiency in terms of catalytic activity and asymmetric induction beilstein-journals.org.

Novel helical polycarbenes bearing Boc-protected this compound ester pendants have been synthesized. mdpi.com Removal of the protecting groups yielded helical polymers with secondary amine pendants, which demonstrated catalytic activity in asymmetric Michael addition reactions. mdpi.com The high molecular weight of these polymer catalysts contributes to their recovery and reuse. mdpi.com Another study described the development of a polymer resin-supported Proline catalyst with potential for industrial application, testing its activity in acetone (B3395972) condensation. researchgate.net

Reusability and Catalytic Efficiency of Supported Systems

A key advantage of polymer-supported catalysts is their reusability. Immobilized this compound and related Proline-based catalysts have been shown to be recoverable and reusable in various asymmetric transformations without significant loss of catalytic activity or stereoselectivity. researchgate.netbeilstein-journals.orgresearchgate.netresearchgate.netmdpi.comclockss.orgmdpi.com

For example, a fluorous-tagged Proline catalyst immobilized on Teflon® could be recovered and reused up to five times in asymmetric aldol (B89426) reactions while maintaining high reactivity and stereoselectivity. clockss.org Helical polycarbene catalysts bearing this compound ester pendants were successfully recovered and reused at least four times in asymmetric Michael addition reactions with no obvious decrease in activity and stereoselectivity. mdpi.com In the presence of this compound as a homogeneous catalyst, the diastereomeric ratio (dr) and enantiomeric excess (ee) were 68/32 and 18%, respectively, while the polymer-supported catalyst showed improved values (e.g., 94/6 dr and 76% ee for poly-150-A). mdpi.com

Supported dipeptide catalysts, including those with a Hyp-D-Phe sequence, have been reused multiple times in aldol reactions in water with reproducible results. mdpi.com Polystyrene-immobilized hydroxyproline (B1673980) has been demonstrated as a reusable catalyst for asymmetric aldol and Mannich reactions, as well as α-aminoxylation of carbonyl compounds. beilstein-journals.org A polymer resin-supported Proline catalyst was recovered with minimal mass loss and reused for at least seven times without deactivation in acetone condensation. researchgate.net

Interactive Table 1: Reusability and Efficiency of Selected Immobilized Prolinol/Proline Catalysts

Catalyst TypeSupportReaction TypeNumber of Reuse CyclesRetention of Activity/SelectivityKey FindingSource
Fluorous-tagged ProlineTeflon®Asymmetric AldolUp to 5HighMaintained high reactivity and stereoselectivity. clockss.org
Helical Polycarbene-D-Prolinol EsterPolycarbeneAsymmetric MichaelAt least 4No obvious decreaseImproved dr and ee compared to homogeneous this compound. mdpi.com
Supported Dipeptide (Hyp-D-Phe)Not specifiedAsymmetric Aldol9Reproducible resultsEffective in aqueous conditions. mdpi.com
Polystyrene-Immobilized HydroxyprolinePolystyreneAldol, Mannich, α-aminoxylationNot specifiedEfficient and reusableEffective for various asymmetric transformations. beilstein-journals.org
Polymer Resin-Supported ProlinePolymer ResinAcetone CondensationAt least 7No deactivationRecovered with less than 5% mass lost. researchgate.net

Green Chemistry Aspects of this compound Catalysis

The application of this compound and related organocatalysts aligns well with the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. tandfonline.comsemanticscholar.org Key aspects include performing reactions in environmentally benign solvents and implementing efficient catalyst recovery and sustainable practices. pharmafeatures.comnano-ntp.com

Reactions in Environmentally Benign Solvents (e.g., aqueous media)

Carrying out organic reactions in environmentally benign solvents, particularly water, is a significant goal in green chemistry. beilstein-journals.org Organocatalysts, being metal-free and often stable in moisture, are well-suited for aqueous reaction conditions. acs.org

Studies have explored the use of Proline and Prolinol derivatives as catalysts for asymmetric reactions in water. mdpi.comacs.orgmdpi.commdpi.com For instance, some Proline-catalyzed aldol reactions can be carried out in water at room temperature. rsc.org Hydrophobic modification of L-Proline has been shown to enable efficient catalysis in water by providing a hydrophobic micro-environment. researchgate.net Ionic liquid immobilized organocatalysts, including Proline derivatives, have been found effective for asymmetric aldol reactions in the presence of water. mdpi.com

Research has also focused on developing organocatalysts that promote reactions in water without the need for organic solvents. acs.org For example, a 3-decyl-β-proline catalyst was developed that catalyzed Michael addition reactions in water with high yields and diastereoselectivities at low catalyst loading. acs.org The decyl substituent was found to enhance the reaction rate through hydrophobic interactions. acs.org Supported peptide catalysts have also been successfully employed for asymmetric aldol reactions in water. mdpi.com

Catalyst Recovery and Sustainable Practices

Efficient catalyst recovery and reuse are crucial for enhancing the sustainability of catalytic processes. pharmafeatures.comnano-ntp.comrsc.org Immobilization of this compound and related catalysts onto solid supports is a primary strategy to achieve this. researchgate.netwikipedia.orgnih.gov

As discussed in Section 8.1.2, polymer-supported this compound and Proline catalysts can be readily recovered by simple methods like filtration and reused over multiple cycles. beilstein-journals.orgresearchgate.netmdpi.com This reusability significantly reduces the amount of catalyst needed, minimizing waste and cost. pharmafeatures.com

Sustainable practices in this compound catalysis also encompass the broader principles of green chemistry, such as reducing waste generation, optimizing reaction yields, and potentially using renewable feedstocks. semanticscholar.org The development of efficient, reusable immobilized catalysts contributes directly to these goals by enabling more atom-economical transformations and reducing the environmental footprint associated with catalyst synthesis and disposal. pharmafeatures.comnano-ntp.com The use of environmentally benign solvents like water further enhances the sustainability profile of these catalytic systems. beilstein-journals.orgacs.org

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and characterizing D-Prolinol in laboratory settings?

  • Methodological Answer : Synthesis should prioritize enantiomeric purity, given this compound’s role in asymmetric catalysis. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for enantiomeric excess analysis, and mass spectrometry (MS) for molecular weight validation. Ensure purity via elemental analysis and melting point determination. For reproducibility, document reaction conditions (temperature, solvent, catalysts) and purification steps (e.g., column chromatography) in detail .

Q. What safety protocols are essential when handling this compound in experimental workflows?

  • Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and safety goggles, to prevent skin/eye contact. Work in a fume hood to avoid inhalation of aerosols. Store this compound in a dry, ventilated area, away from ignition sources due to its flashpoint (86°C). Spill management involves neutralizing with inert adsorbents and avoiding water flushing to prevent environmental contamination .

Q. How should experimental data on this compound’s solvent interactions be statistically analyzed to ensure reproducibility?

  • Methodological Answer : Employ multivariate analysis to account for solvent polarity, temperature, and concentration effects. Use ANOVA to compare reaction yields across solvent systems. Report confidence intervals (e.g., 95%) and standard deviations for triplicate trials. Data visualization tools like scatter plots or heatmaps can highlight solvent-performance correlations .

Q. What are the best practices for documenting this compound synthesis procedures to facilitate replication?

  • Methodological Answer : Follow the Beilstein Journal’s guidelines: include step-by-step protocols, exact reagent quantities, and instrumentation parameters (e.g., NMR frequency, HPLC gradient). Use SI (Supporting Information) for auxiliary data (e.g., spectral peaks, chromatograms). Cross-reference literature methods for known compounds and validate new procedures with control experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound in asymmetric synthesis?

  • Methodological Answer : Conduct comparative studies under standardized conditions (solvent, substrate scope, temperature). Apply linear free-energy relationships (LFERs) to isolate steric/electronic effects. Use kinetic isotopic experiments (KIE) to probe rate-determining steps. Meta-analyses of existing data can identify outliers or contextual factors (e.g., impurities in commercial batches) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.